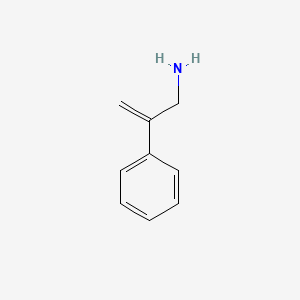
2-Phenylprop-2-en-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Phenylprop-2-en-1-amine, also known as this compound, is a useful research compound. Its molecular formula is C9H11N and its molecular weight is 133.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Medicinal Applications
1. Antiviral and Antimicrobial Activity
Recent studies have highlighted the potential of 2-Phenylprop-2-en-1-amine derivatives in combating viral and bacterial infections. The compound's structural features allow it to interact with various biological targets, making it a candidate for antiviral drug development. For instance, derivatives have shown activity against multidrug-resistant bacterial strains, indicating their potential as therapeutic agents .
2. Anticancer Properties
Research indicates that this compound derivatives exhibit anticancer properties by inhibiting key enzymes involved in cancer cell proliferation. Studies have demonstrated that certain derivatives can induce apoptosis in cancer cells, highlighting their potential as anticancer agents .
3. Neurological Applications
The compound has been investigated for its role in neurological conditions. Its derivatives may influence neurotransmitter systems, offering potential therapeutic benefits for disorders such as depression and anxiety .
Industrial Applications
1. Organic Synthesis
this compound serves as an important intermediate in organic synthesis. It is utilized in the preparation of various pharmaceuticals and agrochemicals. The compound's ability to undergo further transformations makes it valuable for creating complex molecular structures .
2. Chiral Ligands
The compound is also used in the synthesis of chiral ligands for asymmetric catalysis. These ligands are crucial for producing enantiomerically pure compounds, which are essential in pharmaceuticals .
Table 1: Summary of Biological Activities of this compound Derivatives
Table 2: Synthesis Methods of this compound
| Synthesis Method | Description | Yield (%) |
|---|---|---|
| Asymmetric Allylic Amination | Using copper catalysts and chiral ligands | High yield |
| Mizoroki-Heck Reaction | Arylation of free allylamines | Variable yield |
| Halocyclization | Transformation mediated by Koser's reagent | 55% |
Case Studies
Case Study 1: Antiviral Activity
A study evaluated the antiviral effects of 2-Phenylprop-2-en-1-amines against influenza virus strains. The results indicated significant inhibition of viral replication, suggesting that derivatives could be developed into effective antiviral agents.
Case Study 2: Anticancer Research
In vitro studies on breast cancer cell lines demonstrated that specific derivatives of 2-Phenylprop-2-en-1-amines induced cell cycle arrest and apoptosis, supporting their potential use in cancer therapy.
Propiedades
Fórmula molecular |
C9H11N |
|---|---|
Peso molecular |
133.19 g/mol |
Nombre IUPAC |
2-phenylprop-2-en-1-amine |
InChI |
InChI=1S/C9H11N/c1-8(7-10)9-5-3-2-4-6-9/h2-6H,1,7,10H2 |
Clave InChI |
OWCNPQKNIWRGLI-UHFFFAOYSA-N |
SMILES canónico |
C=C(CN)C1=CC=CC=C1 |
Sinónimos |
1-phenyl-1-aminoethylamine 1-phenyl-1-aminomethylethene PAME |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















